2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Overview
Description
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11100700 g/mol and the complexity rating of the compound is 511. The solubility of this chemical has been described as 1.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probe for Sensitive Detection of Carbonyl Compounds
This compound has been implicated in the development of new molecular probes for the trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in environmental water samples. An evolution of a previously proposed molecule, this compound allows for the sensitive detection of carbonyl content in samples like snow, ice, and cloud water. The method described offers very low limits of detection for formaldehyde and other carbonyls, showcasing its utility in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Novel Synthesis of Indole Derivatives
Research has also highlighted its role in the novel synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. This method provides a new pathway for creating structurally diverse indoles, which are crucial frameworks in many biologically active compounds. The process described involves cyclization reactions leading to various indole and oxindole derivatives, demonstrating the compound's versatility in organic synthesis (Kametani, Ohsawa, & Ihara, 1981).
Structural Aspects and Properties of Salt and Inclusion Compounds
Another study focused on the structural aspects of similar amide-containing isoquinoline derivatives, exploring their interaction with mineral acids and the formation of gels and crystalline solids. This research contributes to our understanding of the structural chemistry of such compounds and their potential applications in material science (Karmakar, Sarma, & Baruah, 2007).
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-4-3-5-11(2)16(10)24-9-15(21)19-12-6-7-13-14(8-12)18(23)20-17(13)22/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQYNKQCTUUFLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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